Di-tert-butylchlorophosphate

Description

Significance and Scope in Modern Organic Chemistry

The significance of di-tert-butylchlorophosphate in modern organic chemistry lies in its role as a specialized phosphorylating agent. lookchem.com Phosphorylation—the introduction of a phosphate (B84403) group—is a fundamental transformation that can alter a molecule's biological activity, solubility, and stability. nih.gov This process is critical in medicinal chemistry for the development of new drugs and in the creation of prodrugs, which are inactive compounds that are converted into active drugs within the body.

The scope of its application extends to the synthesis of complex organic molecules where selective phosphorylation is required. Traditional phosphorylating agents can be overly reactive, leading to undesired side products. nih.gov The sterically hindered nature of this compound allows for more controlled and chemoselective reactions, particularly in the phosphorylation of alcohols. nih.gov This selectivity is invaluable in multi-step syntheses common in the pharmaceutical and agrochemical industries. Furthermore, the di-tert-butylphosphoryl group can act as a protecting group for alcohols, shielding the hydroxyl group from reacting during other synthetic steps and then being removed under specific conditions. uchicago.eduiris-biotech.de

Evolution of its Role as a Synthetic Reagent

The role of this compound as a synthetic reagent has evolved alongside the increasing demand for highly selective and efficient synthetic methods in organic chemistry. Early phosphorylation methods often relied on highly reactive and less selective reagents like phosphoryl chloride (POCl₃), which could lead to the formation of multiple products (mono-, di-, and tri-alkyl phosphates) and required extensive protecting group strategies. nih.gov The direct use of phosphoric acid presented its own challenges, such as requiring harsh, high-temperature conditions with limited applicability. nih.gov

The development and use of reagents like this compound signify a shift towards more refined and milder reaction conditions. Its bulky tert-butyl groups provide a level of steric protection that moderates its reactivity, allowing for more predictable and cleaner reactions. This has made it a valuable tool in modern synthetic campaigns, especially in the context of synthesizing complex, multifunctional molecules where preserving sensitive functional groups is paramount. rsc.org Its utility in introducing the di-tert-butyl phosphate moiety, which can be cleaved under specific acidic conditions, aligns with the principles of modern protecting group chemistry, where orthogonality and selective deprotection are key. iris-biotech.dewikipedia.org This evolution reflects a broader trend in chemical synthesis toward reagents that offer greater control and precision. imperial.ac.uk

Contextualization within Organophosphorus Chemistry Reagents

This compound occupies a specific niche within the broader class of organophosphorus reagents used for phosphorylation. mdpi.com These reagents are generally categorized based on the oxidation state of the phosphorus atom, typically P(III) or P(V). nih.gov

Comparison with P(V) Reagents: this compound is a P(V)-based reagent. It offers a significant advantage over simpler P(V) reagents like phosphoryl chloride (POCl₃). The high reactivity of POCl₃ often results in a lack of selectivity and the formation of multiple phosphorylated species. nih.gov In contrast, the two bulky tert-butyl groups on this compound sterically hinder the phosphorus center, tempering its electrophilicity. This steric hindrance often favors monofunctionalization of substrates like alcohols, preventing over-reaction and leading to higher yields of the desired mono-phosphorylated product. nih.gov

Comparison with P(III) Reagents: P(III)-based reagents, such as phosphoramidites, are also widely used for phosphorylation. However, they typically require a multi-step sequence: reaction with the alcohol, followed by an oxidation step (from P(III) to P(V)), and often protecting group removal. nih.gov this compound, being already in the P(V) oxidation state, allows for the direct formation of the phosphate ester in a single step, simplifying the synthetic process.

The unique value of this compound, therefore, stems from this combination of direct P(V) reactivity with the high selectivity conferred by its sterically demanding tert-butyl groups. This makes it a preferred reagent in situations where mild conditions and high chemoselectivity are necessary.

| Reagent Type | Example(s) | Key Characteristics | Common Issues |

| P(V) Chlorophosphate (Hindered) | This compound | Sterically hindered, moderate reactivity, high selectivity for mono-phosphorylation. | Not applicable |

| P(V) Chlorophosphate (Unhindered) | Phosphoryl chloride (POCl₃) | Highly reactive, less selective. | Can lead to mixtures of mono-, di-, and tri-phosphorylated products. nih.gov |

| P(III) Phosphoramidite | N,N-Diethylphosphoramidites | Mild reaction conditions. | Requires a subsequent oxidation step to form the stable P(V) phosphate. nih.goventegris.com |

| Protecting Group Reagent | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Used to protect amines. wikipedia.org | Not a phosphorylating agent. |

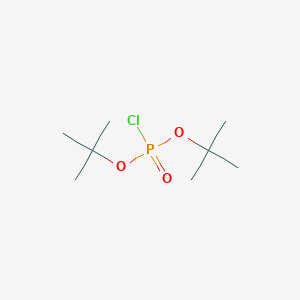

Structure

3D Structure

Properties

IUPAC Name |

2-[chloro-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClO3P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXJRBHLTRSSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971492 | |

| Record name | Di-tert-butyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56119-60-9 | |

| Record name | Di-tert-butyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di Tert Butylchlorophosphate

Established Preparative Routes

The synthesis of di-tert-butylchlorophosphate, a significant reagent in organic chemistry, is primarily achieved through established preparative routes involving chlorination reactions of di-tert-butyl phosphine (B1218219) and alternative pathways from other phosphorus precursors.

Chlorination Reactions of Di-tert-butyl Phosphine

A prominent method for the preparation of this compound involves the direct chlorination of di-tert-butyl phosphine. This approach leverages the reactivity of the phosphine to introduce a chlorine atom, yielding the desired chlorophosphate.

One specific and documented method for this transformation is the reaction of di-tert-butyl phosphine with a suitable halogenating agent, such as octyl trichloroacetate (B1195264). chemicalbook.com In a typical procedure, di-tert-butyl phosphine is heated, and octyl trichloroacetate is added dropwise. chemicalbook.com This reaction is carried out under a nitrogen blanket to prevent unwanted side reactions with atmospheric oxygen. chemicalbook.com

A representative experimental procedure involves charging a flask with di-tert-butyl phosphine and heating it to approximately 83-84°C. chemicalbook.com Octyl trichloroacetate is then added incrementally over a period of about 20 minutes. chemicalbook.com

Following the addition of the halogenating agent, the reaction mixture is typically held at a slightly lower temperature, around 70°C, for a "digestion" period to ensure the reaction proceeds to completion. chemicalbook.com Reaction progress can be monitored by techniques such as gas chromatography (GC) to check for the consumption of the starting di-tert-butylphosphine. chemicalbook.com In one instance, after a 20-minute digestion, GC analysis indicated only 0.6% of the starting phosphine remained. chemicalbook.com

Purification of the resulting this compound is commonly achieved through distillation. chemicalbook.com The process typically yields the final product as a clear, colorless liquid. chemicalbook.com A reported distillation yielded two fractions, with the main fraction providing a 78.2% yield of this compound with a purity of 97% as determined by GC-FID. chemicalbook.com

Table 1: Optimized Reaction Parameters for the Synthesis of this compound from Di-tert-butyl phosphine

| Parameter | Value |

| Reactant 1 | Di-tert-butyl phosphine |

| Reactant 2 | Octyl trichloroacetate |

| Initial Temperature | 83-84°C |

| Addition Time | 20 minutes |

| Digestion Temperature | 70°C |

| Digestion Time | 20 minutes |

| Yield | 78.2% |

| Purity | 97% (by GC-FID) |

Process Optimization and Scalability Considerations in this compound Synthesis

While the provided information gives a clear laboratory-scale synthesis, considerations for process optimization and scalability are crucial for industrial applications. Key factors would include:

Reagent Selection: Evaluating the cost, availability, and safety of different chlorinating agents.

Solvent Choice: Optimizing the reaction solvent for yield, purity, and ease of removal.

Reaction Kinetics: Studying the reaction kinetics to minimize reaction time and energy consumption.

Purification Methods: Developing efficient and scalable purification techniques beyond simple distillation, such as crystallization or chromatography, to achieve high purity on a larger scale.

Waste Management: Implementing procedures for the safe handling and disposal of byproducts and waste streams.

Reaction Engineering for Enhanced Yield and Purity

The synthesis of this compound and its derivatives is a process where reaction engineering principles are crucial for achieving high yields and purity. Without optimization, yields can be as low as approximately 25%. The industrial-scale production necessitates carefully controlled conditions to ensure the compound meets stringent specifications.

A key challenge in the synthesis, particularly of related compounds like di-tert-butyl (chloromethyl) phosphate (B84403), is minimizing the decomposition of starting materials and intermediates. An efficient process for preparing this key compound, which is instrumental in the formation of many phosphono-oxymethyl prodrugs, involves the reaction of chloromethyl chlorosulfate (B8482658) (CMCS) with di-tert-butyl potassium phosphate (DTBPP). researchgate.net The optimization of this process provides a clear example of reaction engineering in practice.

Key factors that are manipulated to enhance yield and purity include the choice of base, the use of a phase-transfer catalyst (PTC), and the addition of stabilizing agents. researchgate.net A systematic approach to selecting these components can lead to a significant increase in solution yield, reaching up to 90%, along with improved product purity. researchgate.net Temperature control is another critical parameter; reactions are often conducted at low temperatures (0–5°C) under an inert atmosphere to prevent the hydrolysis of the sensitive chlorophosphate intermediate.

The table below summarizes key parameters and their impact on the synthesis, based on findings from the development of an efficient process for a related chlorophosphate. researchgate.net

Interactive Data Table: Parameters for Optimized Synthesis

| Parameter | Condition/Reagent | Effect on Reaction | Outcome |

|---|---|---|---|

| Base Selection | Rational selection of an appropriate base | Minimizes decomposition of chloromethyl chlorosulfate (CMCS) | Enhanced Yield |

| Catalyst | Use of a Phase-Transfer Catalyst (PTC) | Facilitates the reaction between aqueous and organic phases | Improved Reaction Rate & Yield |

| Additive | Addition of a stabilizing additive | Prevents degradation of the product | Increased Purity & Stability |

| Temperature | 0–5°C | Prevents hydrolysis of the chlorophosphate intermediate | Higher Purity |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents side reactions with air and moisture | Higher Purity |

This optimized approach not only boosts the efficiency of the synthesis but also facilitates the production of a high-purity product suitable for further applications. researchgate.net

Stabilization Strategies for Chlorophosphate Derivatives

Chlorophosphate derivatives are often susceptible to degradation, which presents a challenge for their storage and handling. Their instability can impact their effectiveness as reaction reagents. google.com Research has focused on developing stabilization strategies to improve the storage stability of these compounds.

One effective strategy involves the addition of specific tertiary amines to the chlorophosphate composition. google.comgoogle.com The selection of the amine is critical; tertiary amines with a boiling point of 150°C or higher at 1 atmosphere have been shown to significantly improve the stability of chloromethyl phosphate derivatives. google.comgoogle.com The high boiling point ensures that the stabilizing amine does not volatilize during concentration steps or other handling procedures. google.com

The addition of at least 2.0 mol% of a high-boiling-point tertiary amine, relative to the chlorophosphate compound, is recommended for effective stabilization. google.com Importantly, studies have shown that the addition of up to 10 mol% of a tertiary amine does not negatively affect the reactivity of the chlorophosphate in subsequent reactions, such as those with active drugs containing hydroxyl groups. google.com This indicates that the stabilization method is compatible with the intended use of the chlorophosphate as a reagent. google.com

In some cases, a combination of two different tertiary amines can be used. google.com The composition may include a first tertiary amine with a boiling point of 150°C or higher and a second, different tertiary amine. google.com This approach allows for the creation of a stable composition of the chloromethyl phosphate derivative, ensuring its integrity during storage and use. google.comgoogle.com

The development of such stabilization techniques has been crucial for the industrial application of these compounds, particularly in the synthesis of water-soluble prodrugs where the stability and purity of the reagents are paramount. google.comgoogle.com Research has also identified that the use of amide additives can contribute to achieving high purity (>99%) and stability.

Interactive Data Table: Stabilization Additives for Chlorophosphate Derivatives

| Stabilizer Type | Example Criteria | Mechanism of Action | Benefit | Reference |

|---|---|---|---|---|

| High-Boiling Point Tertiary Amine | Boiling point ≥ 150°C at 1 atm | Neutralizes acidic impurities that can catalyze decomposition; remains in the composition during processing. | Improved storage stability without compromising reactivity. | google.comgoogle.com |

| Amides | Not specified | Believed to interact with and stabilize the chlorophosphate structure. | Can lead to purities greater than 99%. | |

Reactivity and Mechanistic Investigations of Di Tert Butylchlorophosphate

Phosphorylation Reactions Mediated by Di-tert-butylchlorophosphate

This compound is a notable organophosphorus reagent utilized in phosphorylation reactions, the process of introducing a phosphate (B84403) group into an organic molecule. researchgate.net Its reactivity is profoundly influenced by the presence of two bulky tert-butyl groups attached to the central phosphorus atom. These groups create significant steric hindrance, which modulates the reagent's stability and selectivity in synthetic applications. epdf.pub The primary role of this compound is to act as a phosphodonor, transferring the di-tert-butylphosphoryl group to a nucleophile, typically an alcohol or an amine, displacing the chloride leaving group.

The mechanism of nucleophilic substitution at the phosphorus center of chlorophosphates is a subject of extensive study in organic chemistry. researchgate.net These reactions are critical for the synthesis of various biologically important phosphate esters. The pathway of these reactions for P(V) compounds like this compound generally involves the attack of a nucleophile on the electrophilic phosphorus atom.

Phosphoryl transfer reactions can proceed through several mechanistic pathways, primarily categorized as concerted or stepwise. researchgate.net

A concerted mechanism , often denoted as an SN2-type process, involves a single transition state where the bond to the incoming nucleophile is formed simultaneously with the cleavage of the bond to the leaving group (chloride, in this case). researchgate.net

A stepwise mechanism , on the other hand, proceeds through a distinct reaction intermediate. This pathway can be further divided into:

An associative (addition-elimination) mechanism , where the nucleophile first adds to the phosphorus center to form a stable or transient pentacoordinate intermediate, typically with a trigonal bipyramidal geometry. This intermediate then expels the leaving group in a subsequent step. researchgate.net

A dissociative (elimination-addition) mechanism , which is less common for phosphate esters, would involve the initial departure of the leaving group to form a highly reactive metaphosphate intermediate, which is then rapidly captured by the nucleophile.

For most neutral phosphoryl group transfer reactions, the debate centers on a concerted (single transition state) versus a stepwise associative (via a pentacoordinate intermediate) mechanism. researchgate.net The specific pathway taken depends on various factors, including the nature of the nucleophile, the leaving group, the solvent, and the substituents on the phosphorus atom.

The reactivity of this compound is dominated by the steric and electronic properties of its constituent groups.

Steric Factors: The most significant feature of this compound is the extreme steric bulk of the two tert-butyl groups. This steric hindrance has several consequences:

It shields the electrophilic phosphorus center, which can decrease the rate of nucleophilic attack compared to less hindered chlorophosphates like dimethyl- or diethylchlorophosphate. epdf.pubpageplace.de

It can influence the geometry of the transition state or any potential intermediate. The bulky groups may favor a more "loose" or elongated transition state in a concerted pathway.

Computational studies using Density Functional Theory (DFT) have suggested that this steric hindrance can increase the activation energy of the reaction by approximately 15 kcal/mol when compared to less hindered analogues. This property can be exploited for the selective phosphorylation of substrates that are sterically accessible.

Electronic Factors: The tert-butoxy (B1229062) groups are electron-donating by induction, which can slightly reduce the electrophilicity of the phosphorus atom. However, the dominant effect is the powerful electron-withdrawing nature of the phosphoryl group (P=O), which maintains a significant partial positive charge on the phosphorus, making it susceptible to nucleophilic attack.

The interplay of these factors dictates the reagent's reactivity. In some cases, the steric hindrance is so pronounced that reactions fail to proceed under conditions where less bulky reagents would react readily. For instance, attempts to phosphorylate certain substrates using this compound in the presence of standard bases have resulted in the recovery of the starting material, highlighting its unique and sometimes limited reactivity profile. researchgate.net

| Chlorophosphate | Alkyl Group | Relative Steric Hindrance | Predicted Relative Reaction Rate with Primary Alcohol | Key Influence |

|---|---|---|---|---|

| Dimethylchlorophosphate | Methyl | Low | High | Dominated by electronic effects; accessible phosphorus center. |

| Diethylchlorophosphate | Ethyl | Moderate | Medium | Slight steric hindrance begins to slow the reaction. |

| Di-isopropylchlorophosphate | Isopropyl | High | Low | Significant steric shielding of the phosphorus center. researchgate.net |

| This compound | tert-Butyl | Very High | Very Low | Extreme steric hindrance significantly raises activation energy. |

When a phosphorylation reaction creates a new stereocenter, or when the substrate or reagent is already chiral, the stereochemical outcome of the reaction becomes a critical aspect.

Enantioselective and diastereoselective synthesis aims to produce a specific stereoisomer of a product in excess over other possible stereoisomers. In the context of phosphorylation with an achiral reagent like this compound, stereocontrol is typically achieved through one of several approaches:

Substrate Control: If the substrate already possesses a chiral center, it can direct the attack of the phosphorylating agent to one face of the nucleophilic group, leading to a diastereomeric excess (d.e.) of one product. This is known as diastereoselective synthesis.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate. This auxiliary directs the phosphorylation to a specific face, and after the reaction, the auxiliary is removed to yield an enantiomerically enriched product.

Catalyst Control: A chiral catalyst, such as a chiral amine or a chiral Lewis acid, can form a complex with either the substrate or this compound. This chiral complex then facilitates the phosphoryl transfer in a way that favors the formation of one enantiomer, leading to an enantiomeric excess (e.e.).

The significant steric bulk of this compound can play a crucial role in these scenarios. The large size of the incoming phosphorylating agent can amplify the directing effect of a chiral substrate or auxiliary, potentially leading to higher levels of diastereoselectivity or enantioselectivity than would be observed with smaller reagents. The reagent's size demands a very specific orientation for successful nucleophilic attack, making the transition states leading to different stereoisomers more energetically distinct.

The conditions under which a phosphorylation reaction is performed can have a profound effect on its stereochemical outcome. Key variables include the choice of solvent, base, temperature, and the potential use of additives.

Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states. In reactions proceeding through polar or ionic pathways, solvent choice can alter the reaction mechanism and, consequently, the stereoselectivity.

Base: In many phosphorylations, a base is used to deprotonate the nucleophile (e.g., an alcohol) to increase its nucleophilicity. Chiral, non-racemic bases can be used to induce enantioselectivity. Even with achiral bases, the nature of the base (e.g., a bulky amine versus a smaller one) can influence the aggregation state of the reactants and the structure of the transition state.

Temperature: Lowering the reaction temperature often increases the selectivity of a reaction. At lower temperatures, the small difference in activation energy between the pathways leading to different stereoisomers becomes more significant, allowing the lower-energy pathway to dominate more completely. beilstein-journals.org

For a sterically demanding reagent like this compound, these factors are particularly important. For example, the interaction between the bulky reagent, the substrate, and the base can create a highly organized transition state where subtle changes in reaction conditions can tip the stereochemical balance.

| Parameter | Condition Change | Potential Impact on Stereoselectivity (e.e. or d.e.) | Rationale |

|---|---|---|---|

| Temperature | Decrease | Increase | Enhances the energetic difference between diastereomeric transition states. |

| Increase | Decrease | Provides enough thermal energy to overcome the activation barriers for multiple pathways. | |

| Solvent Polarity | More Polar | May Increase or Decrease | Can stabilize or destabilize charged intermediates/transition states, potentially altering the dominant reaction pathway. |

| Less Polar | May Increase or Decrease | Promotes aggregation and may lead to more organized, selective transition states. | |

| Base | Use of Chiral Base | Induces Enantioselectivity | Forms a diastereomeric complex with the substrate or reagent, directing the reaction. |

| Bulky vs. Small Achiral Base | Can Influence Selectivity | Steric interactions in the transition state assembly can favor one stereochemical outcome. |

Stereochemical Aspects of Phosphorylation

Alkylation Reactions Involving this compound

This compound is a key reagent in organic synthesis, primarily utilized for the phosphorylation of nucleophiles, most notably alcohols. This reaction involves the transfer of the di-tert-butylphosphoryl group to the substrate, a process that can be considered a form of O-alkylation for the substrate. The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic phosphorus (V) center. The bulky di-tert-butyl groups significantly influence the reagent's reactivity, providing steric hindrance that can enhance selectivity in complex molecules. researchgate.net

A prominent application is in the synthesis of phosphorylated biomolecules. For instance, this compound has been employed in the phosphorylation of curcumin (B1669340). mdpi.com In this reaction, the hydroxyl groups of curcumin act as nucleophiles, attacking the phosphorus atom of the chlorophosphate and displacing the chloride leaving group to form a curcumin phosphate ester. mdpi.com Similarly, it is used in the synthesis of N-thioacetyl-d-glucosamine-6-phosphate, where it selectively phosphorylates the primary hydroxyl group of N-acetyl-d-glucosamine in the presence of pyridine (B92270). clinisciences.com The general scheme for the phosphorylation of an alcohol (R-OH) is as follows:

(t-BuO)₂P(O)Cl + R-OH → (t-BuO)₂P(O)OR + HCl

These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The choice of anhydrous solvents like dichloromethane (B109758) is crucial to prevent hydrolysis of the reactive chlorophosphate. researchgate.net

Table 1: Examples of Phosphorylation Reactions Using this compound

| Substrate | Product | Reaction Context | Reference |

| Curcumin | Curcumin Phosphate | Synthesis of a phosphorylated natural product. | mdpi.com |

| N-acetyl-d-glucosamine | N-acetyl-d-glucosamine-6-phosphate | Synthesis of a key intermediate for preparing N-thioacetyl-d-glucosamine-6-phosphate. | clinisciences.com |

| Alcohols (general) | Monoalkyl Phosphate Esters | General method for creating phosphate esters, often for prodrug synthesis or biomolecular modification. | researchgate.netorganic-chemistry.org |

Redox Chemistry: Oxidation and Reduction Pathways

The oxidation of this compound to a phosphine (B1218219) oxide is not a chemically viable transformation. This compound is a phosphorus (V) compound, characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group). This represents a high oxidation state for phosphorus. Phosphine oxides, by definition, are also P(V) compounds but are typically formed through the oxidation of P(III) precursors, such as phosphines (R₃P). Therefore, this compound is already in an oxidized state and cannot be further oxidized to a phosphine oxide.

This compound can undergo reduction with strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the phosphorus-chlorine bond. clinisciences.comwikipedia.org Lithium aluminum hydride is a powerful hydride donor used extensively in organic chemistry for the reduction of polar functional groups, including acid chlorides and alkyl halides. wikipedia.orgic.ac.uknist.gov

The reaction with LiAlH₄ would involve the nucleophilic attack of a hydride ion (H⁻) on the electrophilic phosphorus center, leading to the displacement of the chloride ion. This would result in the formation of di-tert-butylphosphonate. Further reduction of the phosphate ester bonds is also possible depending on the reaction conditions and stoichiometry, potentially leading to more reduced phosphorus species. The general reaction for the reduction of the P-Cl bond can be represented as:

(t-BuO)₂P(O)Cl + 2[H] → (t-BuO)₂P(O)H + HCl

The use of excess LiAlH₄ under anhydrous ether or tetrahydrofuran (B95107) (THF) conditions is standard procedure for such reductions. ic.ac.uk

Kinetic and Thermodynamic Considerations in Reactions Involving this compound

The reactions of this compound, particularly phosphorylation, are governed by the principles of nucleophilic substitution at a phosphorus center. The mechanism of solvolysis (reaction with the solvent, e.g., water or alcohol) for dialkyl phosphorochloridates can vary from a dissociative Sₙ1-like mechanism to an associative Sₙ2-like mechanism. mdpi.comnih.gov For this compound, the presence of two bulky tert-butyl groups sterically hinders the approach of a nucleophile to the phosphorus atom, which would slow down an Sₙ2 reaction. Conversely, these bulky groups could potentially stabilize a cationic intermediate, favoring an Sₙ1 pathway.

Kinetic studies on the hydrolysis of related, less sterically hindered dialkyl phosphorochloridates, such as di-n-propyl and di-isopropyl phosphorochloridate, have been conducted to elucidate these mechanisms. cdnsciencepub.com These studies often involve measuring pseudo-first-order rate constants in various solvent mixtures and determining kinetic solvent isotope effects (KSIE) and pseudo-thermodynamic activation parameters. nih.govcdnsciencepub.com

For the hydrolysis of di-n-propyl phosphorochloridate in water, the following activation parameters have been reported:

Table 2: Pseudo-Thermodynamic Parameters for the Hydrolysis of Di-n-propyl Phosphorochloridate at 25°C

| Parameter | Value | Unit |

| ΔH‡ | 14.8 | kcal·mol⁻¹ |

| ΔS‡ | -20.6 | cal·mol⁻¹·K⁻¹ |

| k(H₂O)/k(D₂O) | 1.58 | - |

Source: Data adapted from related compound studies. cdnsciencepub.com

A kinetic solvent isotope effect (kH₂O/kD₂O) greater than 1 suggests that the O-H bond of the nucleophilic water molecule is being broken in the rate-determining transition state. nih.gov This is consistent with an Sₙ2-like mechanism where the water molecule acts as a nucleophile, possibly with a second water molecule acting as a general base to accept a proton. nih.govcdnsciencepub.com The large, negative entropy of activation (ΔS‡) is also characteristic of a bimolecular (Sₙ2) transition state, which is more ordered than the reactants. cdnsciencepub.com It is expected that the highly hindered this compound would exhibit slower reaction kinetics compared to its less hindered analogues under similar conditions.

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms of phosphorus compounds at a molecular level. nii.ac.jpresearchgate.net Such calculations can elucidate electronic structures, reaction pathways, and the geometries of transition states that are often difficult to observe experimentally. researchgate.netnih.gov

Quantum chemical calculations are instrumental in understanding the reactivity of this compound. By modeling the molecule's electronic structure, researchers can determine key properties that govern its chemical behavior. mdpi.comfudutsinma.edu.ng

DFT calculations performed on the related molecule phosphoryl chloride (POCl₃) provide insight into the fundamental aspects of reactivity. nih.govresearchgate.net These studies reveal the following:

Charge Distribution: The phosphorus atom in the P=OCl₃ core is highly electrophilic due to the strong electron-withdrawing effects of the oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack. In this compound, the electron-donating nature of the tert-butoxy groups slightly mitigates this electrophilicity but the phosphorus center remains the reactive site.

Molecular Orbitals: Analysis of the Frontier Molecular Orbitals (FMOs) is crucial. The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the phosphorus atom, specifically on the σ* orbital of the P-Cl bond. Nucleophilic attack targets this LUMO, leading to the cleavage of the P-Cl bond.

Reaction Energetics: Computational models can map the potential energy surface for reactions like hydrolysis or alcoholysis. nih.gov For the hydrolysis of POCl₃, calculations have shown that water molecules can act as catalysts by forming hydrogen-bonded networks that stabilize the transition state and facilitate proton transfer, thereby lowering the activation energy barrier. nih.gov A similar mechanism is expected for this compound, where the alcohol substrate and solvent molecules would play a critical role in the reaction pathway. The steric bulk of the tert-butyl groups would be expected to increase the calculated activation energy for a bimolecular attack compared to simpler alkyl phosphorochloridates.

Modeling of Transition States and Reaction Pathways

The elucidation of reaction mechanisms, particularly the characterization of transient structures like transition states, is fundamental to understanding and controlling chemical reactivity. Computational chemistry has become an indispensable tool for investigating these fleeting species and mapping the energetic landscape of a reaction from reactants to products. smu.edudiva-portal.orgmdpi.com For organophosphorus compounds such as this compound, computational modeling provides insights into reaction pathways, selectivity, and the influence of sterics on reactivity, which can be challenging to determine experimentally.

Methodologies for modeling these reactions often employ quantum mechanical (QM) approaches, such as Density Functional Theory (DFT) and ab initio methods. nih.govrsc.org These techniques are used to locate stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. smu.edu A transition state is identified as a first-order saddle point on this surface, uniquely characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

Computational studies on related organophosphorus compounds have demonstrated the power of these methods. For instance, investigations into nucleophilic substitution at phosphorus-carbon cage compounds have revealed complex, competing S_N2 and addition-elimination (AE) type mechanisms through a combination of spectroscopic analysis and detailed examination of the potential energy surface. bris.ac.ukresearchgate.net For this compound specifically, DFT calculations indicate that the significant steric hindrance from the tert-butyl groups leads to an increased activation energy of approximately 15 kcal/mol compared to less hindered analogues.

To illustrate the type of data and insights generated from such computational investigations, the results from a DFT study on a related sterically hindered molecule, di-tert-butyl phenol, are presented below. In this study, the reaction mechanism of carboxylation was explored, and the Gibbs free energies for various intermediates (IM) and transition states (TS) were calculated to map out the reaction pathways.

Illustrative Data from a DFT Mechanistic Study

The following tables showcase the calculated relative Gibbs free energies for the reaction of potassium 2,6-di-tert-butylphenoxide and potassium 2,4-di-tert-butylphenoxide with carbon dioxide. This provides a detailed look at the energetic landscape of the reaction, revealing the favorability of different pathways.

Table 1: Calculated Relative Gibbs Free Energies (kcal/mol) for the Reaction of Potassium 2,6-di-tert-butylphenoxide with CO₂

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| A-CO₂ | Complex | 1.7 |

| TS1-A | Transition State for C4 addition | 13.0 |

| IM1-A | Intermediate from C4 addition | -1.5 |

| TS2-A | Transition State for H-transfer | 16.5 |

| IM2-A | Main Product | -14.3 |

| TS3-A | Transition State for C2 addition | 24.3 |

| IM3-A | Intermediate from C2 addition | 14.2 |

| TS4-A | Transition State for H-transfer | 21.0 |

| IM4-A | Side Product | -13.6 |

This interactive table presents data from a DFT study on the Kolbe-Schmitt reaction of di-tert-butylphenol, illustrating the type of energetic information obtained through computational modeling of reaction pathways.

Table 2: Calculated Relative Gibbs Free Energies (kcal/mol) for the Reaction of Potassium 2,4-di-tert-butylphenoxide with CO₂

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| B-CO₂ | Complex | 2.6 |

| TS1-B | Transition State for C6 addition | 13.8 |

| IM1-B | Intermediate from C6 addition | -4.4 |

| TS2-B | Transition State for H-transfer | 10.9 |

| IM2-B | Main Product | -21.0 |

| TS3-B | Transition State for C2 addition | 16.7 |

| IM3-B | Intermediate from C2 addition | 1.4 |

| TS4-B | Transition State for H-transfer | 11.8 |

| IM4-B | Side Product | -14.6 |

This interactive table presents data from a DFT study on the Kolbe-Schmitt reaction of di-tert-butylphenol. It demonstrates how computational analysis can differentiate between kinetically and thermodynamically favored products by comparing activation barriers and final product energies.

By analyzing such energy profiles, researchers can determine whether a reaction is under kinetic or thermodynamic control. A lower transition state energy indicates a kinetically favored pathway, while a lower final product energy signifies the thermodynamically favored product. This level of mechanistic detail is crucial for optimizing reaction conditions and predicting product distributions, guiding the rational design of chemical syntheses involving sterically demanding reagents like this compound.

Applications of Di Tert Butylchlorophosphate in Complex Molecule Synthesis

Formation of Phosphate (B84403) Esters and Phosphoramidates

The primary application of di-tert-butylchlorophosphate is the phosphorylation of alcohols, phenols, and amines to generate the corresponding protected phosphate esters and phosphoramidates. These intermediates are often stable compounds that can be purified and carried through multiple synthetic steps before the phosphate group is unmasked. The reaction typically involves the nucleophilic attack of a hydroxyl or amino group on the electrophilic phosphorus atom of this compound, with the concomitant expulsion of a chloride ion. This process is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

The reaction of this compound with alcohols and phenols is a common method for preparing di-tert-butyl phosphate esters. The synthetic phosphorylation of alcohols is often conducted with P(V) reagents like chlorophosphates. rsc.org However, the reactivity can be substrate-dependent, and in some cases, reactions with this compound may not proceed as expected. For instance, one study reported that treatment of a particular substrate with freshly prepared this compound in dichloromethane (B109758), using either triethylamine (B128534) or a triethylamine/pyridine (B92270) mixture as the base, resulted in the recovery of the starting material. researchgate.net

A closely related reagent, di-tert-butyl chloromethyl phosphate, is used to introduce a phosphonooxymethyl group onto phenols, such as 4-hydroxybenzaldehyde. tcichemicals.com This reaction proceeds using a strong base like sodium hydride in an aprotic polar solvent like DMF. tcichemicals.com

The steric hindrance afforded by the two tert-butyl groups on the phosphate reagent plays a crucial role in directing the phosphorylation towards less sterically encumbered hydroxyl groups. This property allows for the selective phosphorylation of primary alcohols in the presence of more hindered secondary or tertiary alcohols. This chemoselectivity is a key advantage in the synthesis of complex polyol-containing molecules, such as carbohydrates and steroids, where protection of multiple hydroxyl groups would otherwise be required.

Table 1: Illustrative Selectivity in Alcohol Phosphorylation This table illustrates the general principles of sterically-guided selectivity for chlorophosphate reagents.

| Substrate Type | Primary Reactive Site (-OH) | Secondary Reactive Site (-OH) | Expected Major Product | Rationale |

| Primary/Secondary Diol | Primary | Secondary | Primary Phosphate Ester | The less sterically hindered primary hydroxyl group is more accessible to the bulky phosphorylating agent. |

| Primary/Tertiary Diol | Primary | Tertiary | Primary Phosphate Ester | The significant steric bulk around the tertiary hydroxyl group effectively prevents the approach of the reagent. |

| cis/trans-Cyclic Diol | Equatorial | Axial | Equatorial Phosphate Ester | The equatorial position is sterically more accessible than the more crowded axial position. |

This compound is generally not employed in one-pot procedures designed to directly synthesize organophosphate monoesters from alcohols. Such one-pot methods typically feature the use of different activating agents, like trichloroacetonitrile, with a phosphate source. researchgate.net

The use of this compound inherently constitutes a multi-step sequence to obtain the final phosphate monoester:

Phosphorylation: The alcohol is reacted with this compound to form a stable di-tert-butyl phosphate triester.

Purification: The protected phosphate triester is isolated and purified.

Deprotection: The tert-butyl groups are removed, typically by acidolysis (e.g., using trifluoroacetic acid), to yield the final phosphate monoester.

This two-step approach provides a high degree of control, as the protected intermediate is robust, allowing for further synthetic transformations before the final deprotection step.

This compound is effective for the functionalization of nitrogen atoms in various compounds, including heterocycles, to form phosphoramidates. The conventional synthesis of phosphoramidates involves the reaction of an amine with a suitable phosphorochloridate. mdpi.com This method is applicable to nitrogen heterocycles possessing an available N-H group, such as indoles, pyrazoles, and imidazoles. The reaction proceeds via nucleophilic attack of the nitrogen atom on the chlorophosphate.

The related reagent, di-tert-butyl chloromethyl phosphate, serves as an alkylating agent for nitrogen-containing heterocycles, leading to the formation of quaternary salts which can act as water-soluble prodrugs. enamine.netresearchgate.net

Table 2: Examples of Nitrogen Compounds for Functionalization

| Compound Class | Example Compound | Functional Group | Product Type |

| Primary Amine | Benzylamine | -NH₂ | Phosphoramidate |

| Secondary Amine | Diethylamine | >NH | Phosphoramidate |

| Aromatic Amine | Aniline | -NH₂ | Phosphoramidate |

| N-Heterocycle | Indole | >N-H | N-Phosphorylated Heterocycle |

| N-Heterocycle | Pyrazole | >N-H | N-Phosphorylated Heterocycle |

The successful application of this compound in complex molecule synthesis often relies on exploiting its inherent selectivity.

Regioselectivity: As discussed (4.1.1.1), the steric bulk of the reagent is a primary determinant of regioselectivity in polyol systems. The reagent will preferentially react with the most accessible hydroxyl group. For example, in carbohydrate chemistry, primary hydroxyl groups (e.g., at the C6 position of a pyranose) can often be selectively phosphorylated over the more sterically hindered secondary hydroxyl groups on the ring.

Chemoselectivity: Phosphorylation reactions must often be performed in the presence of other nucleophilic functional groups.

Alcohols vs. Thiols: P(V) chlorophosphates are considered "hard" electrophiles and will react preferentially with "hard" nucleophiles like alcohols over "soft" nucleophiles such as thiols.

Alcohols vs. Amines: Amines are strong nucleophiles and will readily react with this compound to form phosphoramidates. nih.gov If selective O-phosphorylation is desired in a molecule containing both amino and hydroxyl groups (like an amino alcohol), the amine functionality typically requires a protecting group to prevent competing N-phosphorylation.

Phosphorylation of Alcohols and Phenols

Role in the Elaboration of Functional Molecules

The principal role of this compound in the synthesis of complex molecules is to install a phosphate group in a temporarily protected form. The di-tert-butyl phosphate ester is a versatile intermediate due to the stability of the tert-butyl protecting groups, which are resistant to a wide range of reaction conditions, including basic and mild acidic environments.

This stability allows for extensive chemical modifications to be performed on other parts of the molecule without disturbing the protected phosphate. The tert-butyl groups can be cleanly removed at a later stage of the synthesis under specific acidic conditions, most commonly with trifluoroacetic acid, to liberate the free phosphate monoester or diester. This strategic use of di-tert-butyl protection is particularly valuable in medicinal chemistry for the synthesis of phosphate-containing natural products and in the development of phosphonooxymethyl prodrugs designed to improve the aqueous solubility of pharmaceuticals. researchgate.net

Synthesis of Advanced Synthetic Intermediates

In the field of materials science and bioinorganic chemistry, di-tert-butyl phosphate (dtbp-H), derived from its chlorophosphate precursor, is utilized as a synthon to prepare advanced organophosphate intermediates. nih.gov These intermediates serve as convenient single-source precursors for a variety of calcium phosphate ceramic biomaterials. nih.gov The thermal and hydrolytic instability of the di-tert-butyl phosphate group is strategically exploited in this context. nih.gov

The process involves reacting di-tert-butyl phosphate with calcium sources to form discrete and polymeric calcium organophosphates. nih.gov These well-defined intermediates can then be converted into different final materials through controlled thermal decomposition (thermolysis) or reaction in solution (solvothermal conditions). nih.gov For instance, the solution decomposition of these calcium di-tert-butyl phosphate precursors in boiling toluene (B28343) leads to the formation of crystalline calcium dihydrogen phosphate [Ca(H₂PO₄)₂·H₂O]. nih.gov By changing the solvent and adding other calcium precursors, the same intermediates can be directed to produce other important biomaterials like hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂] and calcium monohydrogen phosphate [Ca(HPO₄)]. nih.gov This demonstrates the utility of the di-tert-butyl phosphate moiety in creating a single, versatile intermediate that acts as a gateway to multiple advanced materials.

Table 1: Transformation of Di-tert-butylphosphate-Derived Calcium Precursors

| Precursor | Transformation Conditions | Resulting Material |

|---|---|---|

| Calcium di-tert-butyl phosphate complex | Solution thermolysis in toluene (140 °C) | Calcium dihydrogen phosphate [Ca(H₂PO₄)₂·H₂O] |

| Calcium di-tert-butyl phosphate complex | Solution thermolysis in water with CaO | Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] |

| Calcium di-tert-butyl phosphate complex | Solution thermolysis in methanol (B129727) with Ca(OMe)₂ | Calcium monohydrogen phosphate [Ca(HPO₄)] |

The strategy of using a reagent to build a core structure that can be elaborated upon later is fundamental in the convergent synthesis of complex natural products. rsc.orgbeilstein-journals.org Advanced intermediates, often containing multiple stereocenters, are constructed and then combined to form the final target molecule. rsc.org

Integration into Multi-Step Synthetic Sequences

The construction of complex molecules, such as active pharmaceutical ingredients (APIs), often requires a linear sequence of reactions where intermediates are isolated and purified at each stage. d-nb.info Reagents like this compound are critical components in these multi-step syntheses. uclouvain.bersc.org Modern synthetic strategies, including continuous flow chemistry, aim to streamline these processes by coupling reaction steps without intermediate isolation. d-nb.infomit.edu In such systems, the precise reactivity and selectivity of reagents are paramount.

This compound's role is typically to introduce a protected phosphate group onto a molecule. This functionalization can alter the molecule's properties, such as solubility, or prepare it for a subsequent transformation in the synthetic sequence. google.com

Curcumin (B1669340), a natural polyphenol, exhibits a range of biological activities, but its therapeutic application is hindered by poor chemical stability and low water solubility. mdpi.com To overcome these limitations, structural modifications are explored, including the synthesis of phosphate derivatives. mdpi.comgoogle.com

This compound can be used in the phosphorylation of curcumin to create more stable and potentially more bioavailable compounds. google.com A patented method describes the synthesis of curcumin phosphate compounds via the phosphorylation of curcumin with a substituted phosphorus oxychloride, such as this compound. google.com The reaction typically involves dissolving curcumin and a base, like triethylamine, in an appropriate solvent such as tetrahydrofuran (B95107). google.com The mixture is cooled before the dropwise addition of the phosphorylating agent. google.com The reaction yields a phosphorylated curcumin derivative, for example, 4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dicarbonylhept-1,6-dien-1-yl]-2-methoxyphenyl Di-tert-butyl phosphate. google.com The bulky di-tert-butyl phosphate group modifies the parent curcumin structure, addressing its inherent stability issues. mdpi.com

Table 2: Example Synthesis of a Curcumin Phosphate Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| Curcumin | This compound | Triethylamine | Tetrahydrofuran | Curcumin di-tert-butyl phosphate |

A major application of this compound is in the synthesis of phosphate prodrugs. google.com Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body. google.com This strategy is often used to improve a drug's properties, such as water solubility or oral bioavailability. researchgate.netgoogle.com

This compound serves as a key reagent for creating phosphonooxymethyl prodrugs. researchgate.net The synthesis involves a nucleophilic substitution reaction where the parent drug molecule attacks the phosphorus center of this compound (or a related activated species), displacing the chloride and forming a di-tert-butyl phosphate ester. The two tert-butyl groups act as protecting groups for the phosphate moiety. google.com

These protecting groups are stable during the synthesis and purification steps but can be readily removed under acidic conditions to yield the final phosphonooxymethyl prodrug in its free phosphoric acid form. researchgate.net This approach has been used to create water-soluble prodrugs of various pharmaceuticals, including azole antifungal agents. google.com The chemical sequence involves O-alkylation of the parent drug with an appropriate intermediate, followed by deprotection of the phosphate group. google.com

Advanced Research Perspectives and Emerging Directions

Catalytic Strategies Utilizing Di-tert-butylchlorophosphate or its Derivatives

The development of catalytic methods for phosphorylation is a significant area of research, aiming to improve efficiency, selectivity, and substrate scope compared to stoichiometric reactions.

Transition Metal Catalysis in Phosphate (B84403) Synthesis

Transition metal catalysis is a powerful tool for forming carbon-phosphorus (C-P) bonds, which are central to many biologically active molecules and functional materials. Catalytic systems, often employing palladium or copper, facilitate the coupling of various organic substrates with a phosphorus source. These reactions, such as the Hirao reaction or cross-coupling reactions, typically involve the use of H-phosphonates, secondary phosphine (B1218219) oxides, or related P(O)-H compounds.

While extensive research exists on palladium- and copper-catalyzed phosphorylation, the literature does not currently feature this compound as a standard phosphorylating agent in these catalytic cycles. nih.govnih.govrsc.org Future research could explore the potential of this compound or its derivatives as electrophilic partners in novel catalytic systems, potentially requiring the development of new ligand scaffolds and reaction conditions to enable efficient oxidative addition and reductive elimination steps.

Organocatalytic Approaches

Organocatalysis has emerged as a complementary strategy to metal-based catalysis, offering advantages in terms of cost, toxicity, and sensitivity to air and moisture. Organocatalysts, such as strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been successfully employed to catalyze phosphorylation reactions, for instance, in the Pudovik reaction or phospho-Michael additions. These catalysts typically activate either the P-H bond of a nucleophilic phosphorus reagent or the electrophilic substrate.

Currently, there is a lack of specific studies detailing the use of organocatalysts to mediate phosphorylation reactions with this compound. Investigations into this area could focus on identifying suitable organocatalysts that can activate either the alcohol substrate for nucleophilic attack on the phosphorus center of this compound or the reagent itself to facilitate the phosphorylation of complex molecules under mild conditions.

Integration into Green Chemistry Methodologies

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to phosphorylation reactions is an active area of research.

Development of Solvent-Free and Atom-Economical Approaches

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product isolation, and significantly reduced solvent waste. For example, DBU-catalyzed reactions of α-ketoamides with dialkyl phosphites have been successfully performed under solvent-free conditions, affording high yields in short reaction times. mdpi.com

Atom economy, another key metric, assesses the efficiency of a reaction by measuring the amount of starting materials that are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are inherently less wasteful. The development of phosphorylation methods that proceed under solvent-free conditions and with high atom economy is a key goal. While these principles have been applied to other phosphorylating agents, specific methodologies employing this compound in this context have not been detailed in the available literature.

Strategies for Waste Minimization and Energy Efficiency

Minimizing waste and reducing energy consumption are critical for developing sustainable chemical processes. Strategies include improving reaction yields, reducing the number of synthetic steps, and utilizing catalysts to lower reaction temperatures and pressures. Catalytic processes are inherently more energy-efficient and generate less waste compared to stoichiometric methods. The ideal scenario involves a highly efficient, selective, and recyclable catalyst for phosphorylation. While these are general goals for all chemical syntheses, specific case studies detailing the optimization of reactions involving this compound for waste minimization and energy efficiency are not currently available.

Exploration of Renewable Feedstocks and Safer Auxiliary Substances

The use of renewable feedstocks, derived from biomass such as plants or agricultural waste, is a cornerstone of a sustainable chemical industry. The conversion of these bio-based materials into valuable chemicals reduces reliance on finite fossil fuels. The development of phosphorylation methods that are compatible with functionalized, bio-based substrates is an important research direction.

Furthermore, the fifth principle of green chemistry encourages making auxiliary substances like solvents and separation agents unnecessary or innocuous. When solvents are required, greener alternatives such as water, supercritical fluids, or bio-derived solvents are preferred over conventional volatile organic compounds. Research in this area focuses on adapting existing chemical transformations to these safer media. The application of these principles to reactions involving this compound remains an area for future exploration.

Novel Chemical Transformations Mediated by this compound

While this compound is primarily recognized as a phosphorylating agent for alcohols, its reactivity extends to other nucleophiles, enabling the formation of diverse phosphorus(V) centers. Advanced research often focuses on leveraging its unique steric and electronic properties to achieve chemoselective transformations in multifunctional molecules, such as those found in peptide and nucleotide chemistry. The bulky tert-butyl groups provide steric shielding, which can prevent over-reactivity and unwanted side reactions, a common issue with less hindered phosphorylating agents like phosphorus oxychloride.

A notable application lies in the selective phosphorylation of thiol groups to form thiophosphates. This transformation is significant in the synthesis of modified biomolecules and materials. The reaction of this compound with a thiol, such as tert-butanethiol, proceeds under basic conditions to yield the corresponding S-alkyl di-tert-butyl thiophosphate. This reaction highlights the reagent's utility in creating P-S bonds, which are of interest in various fields, including the development of novel agrochemicals and pharmaceuticals.

Below is a representative example of such a transformation:

Interactive Data Table: Synthesis of S-tert-butyl di-tert-butyl thiophosphate

| Parameter | Details |

| Reactant 1 | This compound |

| Reactant 2 | tert-butanethiol |

| Product | S-tert-butyl di-tert-butyl thiophosphate |

| Reaction Type | Nucleophilic Substitution (Thiophosphorylation) |

| Key Feature | Formation of a P-S bond |

| Significance | Synthesis of thiophosphate esters |

This type of transformation, while mechanistically straightforward, is crucial in the context of advanced chemical synthesis where selectivity and functional group tolerance are paramount. The ability to selectively modify thiol groups in the presence of other sensitive functionalities is a key advantage offered by sterically hindered reagents like this compound.

Future Directions in Organophosphorus Reagent Design and Application

The field of organophosphorus chemistry is undergoing a significant evolution, driven by the dual needs for more sophisticated synthetic tools and greater sustainability. The future design and application of reagents like this compound are expected to follow several key trends:

Development of Catalytic Phosphorylation Methods : A major goal is to move from stoichiometric reagents to catalytic systems. peptide.com Future research will likely focus on developing catalysts that can activate simpler phosphorus sources to perform transformations currently reliant on activated reagents like chlorophosphates. This includes exploring photoredox and electrochemical catalysis to generate highly reactive phosphorus intermediates under mild conditions. researchgate.netnih.gov Such advancements would reduce waste and expand the scope of phosphorylation reactions. peptide.com

Emphasis on Sustainability and Green Chemistry : There is a growing movement to develop synthetic methods that are more environmentally benign. chemicalbook.com This involves designing reagents that are derived from renewable feedstocks and avoiding the use of hazardous intermediates like phosphorus trichloride (PCl3) in their synthesis. doi.orguni-hamburg.de Future organophosphorus reagents will likely be designed for higher atom economy, lower toxicity, and compatibility with greener solvent systems. nih.gov The use of biocatalytic and enzymatic processes for phosphorylation is also a rapidly advancing area that promises high selectivity and sustainability. chempep.com

Enhanced Selectivity and Orthogonality : As synthetic targets become more complex, the demand for highly chemoselective reagents increases. The future of reagent design will involve fine-tuning the electronic and steric properties of phosphorylating agents to achieve precise reactivity towards specific functional groups within a complex molecule. This includes the development of new protecting group strategies that are compatible with a wider range of reaction conditions, allowing for more complex and efficient synthetic routes, particularly in solid-phase peptide and oligonucleotide synthesis. lifetein.com

Integration with Advanced Technologies : The design of new organophosphorus reagents will be increasingly influenced by computational chemistry and high-throughput screening methods. These tools will allow for the rational design of reagents with tailored properties and the rapid discovery of new catalytic systems. Furthermore, the integration of these reagents into automated synthesis platforms will accelerate the discovery and production of new functional molecules, from pharmaceuticals to advanced materials. chempep.com

Q & A

Q. What are the key spectroscopic techniques for characterizing Di-tert-butylchlorophosphate, and how are they applied?

Characterization typically involves <sup>31</sup>P NMR spectroscopy to confirm the phosphorus environment, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups like P–Cl bonds. For structural elucidation, X-ray crystallography is recommended if crystalline samples are obtainable. Reference standards (e.g., CAS 13716-10-4) should be used for comparative analysis to ensure accuracy .

Q. What synthetic routes are available for preparing this compound?

A common method involves reacting chloromethyl chlorosulfate (CMCS) with di-tert-butyl potassium phosphate (DTBPP) under anhydrous conditions. This process, optimized for high yield and purity, requires strict temperature control (0–5°C) and inert atmospheres to prevent hydrolysis of the chlorophosphate intermediate .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture- and air-sensitive. Store under inert gas (argon/nitrogen) in sealed, flame-resistant containers at –20°C. Use anhydrous solvents (e.g., THF, DCM) during reactions, and monitor for decomposition via <sup>31</sup>P NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in pro-drug synthesis?

In phosphon-oxymethyl pro-drug development, optimize stoichiometry (1:1 molar ratio of DTBPP to CMCS) and reaction time (2–4 hours). Monitor by <sup>31</sup>P NMR for complete conversion. Purification via column chromatography (hexane/ethyl acetate) minimizes residual sulfonate byproducts .

Q. What analytical challenges arise in detecting degradation products of this compound in environmental samples?

Degradation products like tert-butyl phosphates require advanced separation techniques (e.g., HPLC-MS/MS ) due to low environmental concentrations. Validate methods using spike/recovery experiments in matrices such as aquatic sediments. Reference toxicity thresholds (e.g., H410 for chronic aquatic hazards) for ecological risk assessments .

Q. How do steric effects from tert-butyl groups influence the reactivity of this compound in nucleophilic substitutions?

The bulky tert-butyl groups hinder nucleophilic attack at phosphorus, favoring monofunctional reactivity over cross-linking. Computational studies (DFT) suggest that steric hindrance increases activation energy by ~15 kcal/mol compared to less hindered analogs. This property is exploitable in selective phosphorylation of sterically accessible substrates .

Q. What strategies resolve contradictions in reported toxicity data for organophosphates like this compound?

Address discrepancies by standardizing test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure durations. Cross-reference regulatory databases (EPA DSSTox, PubChem) and replicate studies under controlled OECD guidelines. Note that conflicting classifications (e.g., H410 vs. H412) may arise from variations in metabolite profiles .

Q. How can this compound be utilized in asymmetric catalysis?

As a chiral auxiliary, it forms dinaphtho-dioxaphosphepin ligands (e.g., CAS 791616-55-2) for transition-metal catalysis. Optimize enantioselectivity by tuning substituents on the naphthol backbone and employing silyl-protecting groups to enhance ligand stability during Suzuki-Miyaura couplings .

Methodological Considerations

- Data Validation : Cross-check CAS registry numbers (e.g., 13716-10-4) with PubChem and EPA databases to avoid misidentification .

- Environmental Compliance : Adhere to REACH guidelines for disposal, given the compound’s potential aquatic toxicity .

- Collaborative Tools : Use platforms like ChemIDplus for structure-activity relationship (SAR) modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.